Product packaging for Brl 20627(Cat. No.:CAS No. 99390-76-8)

Brl 20627

Cat. No.: B1667328
CAS No.: 99390-76-8
M. Wt: 337.8 g/mol
InChI Key: SQQXDSFKORQHET-GRYCIOLGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Hemagglutinin as a Target in Influenza Pathogenesis

Hemagglutinin (HA) is a major glycoprotein (B1211001) found on the surface of influenza virus particles. thno.orgexplorationpub.complos.org It plays a critical role in the initial stages of infection by mediating both the attachment of the virus to host cell receptors and the subsequent fusion of the viral envelope with the host cell membrane. explorationpub.complos.orgnih.gov HA is synthesized as a precursor protein, HA0, which is cleaved by host proteases into two subunits, HA1 and HA2. plos.orgnih.gov The HA1 subunit forms the globular head region and is responsible for binding to sialic acid receptors on the host cell surface. plos.orgasm.org The HA2 subunit forms the stalk region and is crucial for the membrane fusion process. plos.orgasm.org

Following attachment, the virus is internalized into endosomes. asm.org The low-pH environment within the endosome triggers a significant conformational change in the HA protein, particularly in the HA2 subunit. plos.orgnih.govasm.org This conformational change exposes a fusion peptide, which inserts into the endosomal membrane, leading to the fusion of the viral and endosomal membranes and the release of the viral genetic material into the host cell cytoplasm. plos.orgasm.org Due to its essential functions in viral entry, HA is considered an attractive target for the development of antiviral drugs aimed at blocking this crucial step of the influenza virus life cycle. thno.orgexplorationpub.comnih.gov Inhibitors targeting HA can interfere with viral adsorption or the fusion process. uniquescientificpublishers.com

Historical Context of BMY-27709 in Influenza Inhibitor Discovery

The discovery of BMY-27709 emerged within the broader effort to identify small molecule inhibitors capable of targeting influenza viral proteins. Prior to the identification of HA inhibitors like BMY-27709, the primary classes of antiviral drugs available targeted the M2 ion channel (adamantanes) and neuraminidase (NA) (oseltamivir, zanamivir, etc.). plos.orgexplorationpub.commdpi.com However, the frequent emergence of resistance to these drug classes highlighted the need for novel antiviral strategies and targets. thno.orgexplorationpub.commdpi.com

BMY-27709 was identified and characterized as a novel inhibitor of influenza virus growth in tissue culture by researchers at Bristol Myers Squibb. nih.govmedkoo.comamegroups.orgnih.gov It was found to be active against influenza A virus, specifically inhibiting the H1 and H2 subtypes, but inactive against H3 subtype viruses and influenza B virus. medkoo.comnih.gov Early research indicated that BMY-27709 acted at an early stage of infection, suggesting that its target was the hemagglutinin protein. medkoo.comnih.gov

Detailed studies revealed that BMY-27709 functions by inhibiting the HA-mediated membrane fusion process. thno.orgnih.govmedkoo.com It was shown to prevent the low-pH-induced conformational change of the HA protein, which is essential for membrane fusion and subsequent viral entry into the host cell cytoplasm. nih.govpsu.edu This mechanism of action distinguished BMY-27709 from other antiviral classes available at the time and positioned it as a representative of a new type of influenza fusion inhibitor targeting HA. thno.orgplos.orgmdpi.com Structure-activity relationship (SAR) studies associated with BMY-27709, which contains a salicylamide (B354443) scaffold, were conducted to explore its inhibitory activity and identify more potent analogs. thno.orgnih.govmdpi.com These studies indicated that specific chemical modifications could influence the antiviral activity and suggested that both the aromatic and quinolizidine (B1214090) moieties of BMY-27709 were important for its activity. researchgate.net

Research findings on BMY-27709 provided valuable insights into targeting the HA protein for antiviral development. For instance, studies with drug-resistant viruses revealed that mutations in the HA gene, specifically near the amino terminus of the HA2 subunit, could confer resistance to BMY-27709, further supporting HA2 as its target. nih.govnih.govmdpi.comnih.gov A specific mutation, a phenylalanine to serine change at amino acid 110 of the HA2 subunit, was identified as being responsible for resistance. nih.gov Photoaffinity labeling studies with a related compound also mapped the binding site to a region within HA2. psu.edu

BMY-27709 was characterized by its inhibitory activity against A/WSN/33 virus growth in a multicycle replication assay with IC50 values ranging from 3 to 8 μM. thno.orgmedkoo.comnih.govmedchemexpress.comszabo-scandic.com It also demonstrated the ability to inhibit virus-induced red blood cell hemolysis, an indicator of its ability to block membrane fusion. nih.govpsu.edu While BMY-27709 itself did not progress to widespread clinical use and its global highest R&D status is listed as Discontinued patsnap.com, its characterization and the research surrounding it contributed significantly to the understanding of HA as a viable antiviral target and paved the way for the exploration of other HA inhibitors. plos.orgnih.gov BMY-27709 is considered a group 1 specific fusion inhibitor, active against H1 and H2 subtypes, which belong to phylogenetic group 1 of HA subtypes. explorationpub.comresearchgate.netmdpi.com

Key Research Findings for BMY-27709:

Assay TypeVirus StrainHA SubtypeIC50 / EC50Reference
Multicycle ReplicationA/WSN/33H13-8 μM thno.orgmedkoo.comnih.govmedchemexpress.comszabo-scandic.com
Inhibition of HA Conformational Change (Trypsin Protection)A/WSN/33H1~80-100 μM psu.eduresearchgate.net
Inhibition of HA Conformational Change (ELISA)A/PR/8H1~220 μM researchgate.net
Hemolysis InhibitionA/WSN/33H17 μM psu.edu
Hemolysis InhibitionA/PR/8H150-90 μM researchgate.net

Note: IC50 values vary depending on the specific assay and virus strain used.

The research on BMY-27709 and its derivatives, such as BMS-199945 which showed increased potency psu.edumdpi.com, demonstrated that targeting the HA-mediated fusion process with small molecules was a feasible approach for inhibiting influenza virus infection. plos.orgnih.gov Although BMY-27709 itself did not become a widely used drug, its study provided foundational knowledge for the continued pursuit of HA inhibitors as potential antiviral therapies. plos.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24ClN3O2 B1667328 Brl 20627 CAS No. 99390-76-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99390-76-8

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

N-[(2S,6R,9aR)-6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl]-4-amino-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C17H24ClN3O2/c1-10-3-2-4-12-7-11(5-6-21(10)12)20-17(23)13-8-14(18)15(19)9-16(13)22/h8-12,22H,2-7,19H2,1H3,(H,20,23)/t10-,11+,12-/m1/s1

InChI Key

SQQXDSFKORQHET-GRYCIOLGSA-N

Isomeric SMILES

C[C@@H]1CCC[C@H]2N1CC[C@@H](C2)NC(=O)C3=CC(=C(C=C3O)N)Cl

Canonical SMILES

CC1CCCC2N1CCC(C2)NC(=O)C3=CC(=C(C=C3O)N)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-amino-5-chloro-2-hydroxy-N-(octahydro-6-methyl-2H-quinolizin-2yl)benzamide
BRL 20627
BRL-20627

Origin of Product

United States

Molecular and Cellular Mechanisms of Bmy 27709 Action

Specificity for Influenza A Virus Hemagglutinin (HA)

BMY-27709 has demonstrated specificity for the hemagglutinin protein of Influenza A virus. nih.govasm.orgnih.govresearchgate.net HA is a major surface glycoprotein (B1211001) on the influenza virion, playing a crucial role in the initial stages of infection, including attachment to host cells and mediating membrane fusion. nih.govasm.orgnih.govresearchgate.net

Inhibition of Viral Entry via HA-Mediated Membrane Fusion

Viral entry of Influenza A virus into host cells is initiated by the binding of HA to sialic acid receptors on the cell surface. Following binding, the virus is internalized through endocytosis, leading to its presence within an endosome. The acidic environment within the endosome triggers a significant conformational rearrangement in the HA protein. This change is essential for the exposure and insertion of the hydrophobic fusion peptide, located at the N-terminus of the HA2 subunit, into the endosomal membrane. Subsequent conformational changes in HA lead to the fusion of the viral envelope with the endosomal membrane, allowing the viral genetic material to enter the cytoplasm. plos.orgplos.org BMY-27709 interferes with this process, specifically blocking the HA-mediated membrane fusion. nih.govresearchgate.netthno.orgpsu.edu Studies, such as RBC hemolysis assays, have indicated that BMY-27709 inhibits virus-cell fusion. researchgate.netpsu.edu

Differential Activity Against Influenza A Virus Subtypes (H1 and H2)

BMY-27709 has shown inhibitory activity against specific subtypes of Influenza A virus, namely H1 and H2. nih.govasm.orgnih.govresearchgate.netthno.orgmdpi.comamegroups.org Research indicates that BMY-27709 is effective against H1- and H2-subtype influenza viruses with IC50 values typically in the micromolar range (3 to 8 μM) in multicycle replication assays for viruses like A/WSN/33. thno.orgmdpi.comamegroups.org It has been noted that BMY-27709 is inactive against the H3 subtype. thno.org This differential activity suggests that the structural differences between the HA proteins of these subtypes influence the binding and inhibitory efficacy of BMY-27709.

A summary of the differential activity of BMY-27709 against certain influenza A subtypes is presented in the table below:

Influenza A SubtypeActivityIC50 (A/WSN/33)Reference
H1Active3-8 μM thno.orgmdpi.comamegroups.org
H2Active3-8 μM thno.orgmdpi.comamegroups.org
H3InactiveN/A thno.org

Elucidation of HA Conformational Change Repression

A key aspect of BMY-27709's mechanism is its ability to repress the conformational changes in HA that are triggered by the low-pH environment of the endosome. nih.govasm.orgnih.govresearchgate.netmdpi.com

Low-pH-Induced Conformational Dynamics and BMY-27709 Interference

The low pH within the endosome induces a dramatic and irreversible conformational change in the trimeric HA protein. This rearrangement involves the dissociation of HA1 from HA2 and the refolding of the HA2 subunit, leading to the extension of the fusion peptide towards the target membrane and the formation of a stable post-fusion hairpin structure. plos.orgplos.org BMY-27709 binds to HA and prevents this low-pH-triggered restructuring. nih.govasm.orgnih.govresearchgate.netmdpi.com By stabilizing the prefusion conformation of HA, BMY-27709 effectively inhibits the subsequent steps required for membrane fusion. amegroups.org Studies using techniques such as trypsin protection assays have shown that BMY-27709 can block the acid-induced conformational change of HA. psu.eduresearchgate.net

Molecular Interactions with the HA Protein

The inhibitory action of BMY-27709 is mediated through specific interactions with the HA protein. nih.govasm.orgnih.govresearchgate.net While the precise details of the molecular interactions have been investigated, research indicates that BMY-27709 binds to HA and this binding is crucial for repressing the low-pH-induced conformational change. nih.govasm.orgnih.govresearchgate.netmdpi.com The binding model suggests that BMY-27709 interacts with the N-terminal portion of HA2. psu.edu Studies involving inactive analogs of BMY-27709 that can compete with the active compound suggest that specific interactions, beyond just binding, are necessary for the inhibition of HA-mediated membrane fusion. nih.govasm.orgresearchgate.net Subtle chemical modifications to BMY-27709, particularly on its aromatic or quinolizidine (B1214090) heterocycle moieties, can result in the loss of inhibitory activity, suggesting that both parts of the molecule are required for activity. researchgate.net

Identification of HA Binding Regions and Resistance Mechanisms

Research into BMY-27709 resistance mechanisms has provided insights into the potential binding regions of the compound on the HA protein. Sequence analysis of the HA gene from BMY-27709-resistant virus strains has revealed that mutations conferring resistance are located in a region near the amino terminus of the HA2 subunit. nih.govasm.orgnih.govresearchgate.netmdpi.comamegroups.org This finding supports the model that BMY-27709 interacts with the N-terminal portion of HA2 to exert its inhibitory effect. psu.edumdpi.com Molecular modeling studies have proposed a binding pocket for BMY-27709 that corresponds to a region photoaffinity labeled in related studies, located in the N-terminal portion of HA2. psu.edu This pocket extends into the center of the HA structure. psu.edu The amino acid sequence in this proposed binding cavity is relatively conserved across different HA subtypes, with variations at positions 105 and 106 contributing to the differential activity observed between H1/H2 and H3 subtypes. psu.edu

Mapping of Amino Acid Substitutions in HA2 Leading to Drug Resistancenih.gov

Most of the amino acid substitutions identified in the hemagglutinin (HA) of BMY-27709-resistant viruses are located in a region near the N-terminus of the HA2 subunit. researchgate.net This suggests that the binding pocket for BMY-27709 is located near this fusion peptide region of HA2. asm.orgresearchgate.net

One specific mutation identified as responsible for resistance to BMY-27709 is a phenylalanine to serine change at amino acid position 110 of the HA2 subunit (HA2-F110S). nih.gov This single mutation has been proven through reverse genetics to be sufficient for the acquisition of resistance to BMY-27709. nih.govszabo-scandic.com Other mutations in the HA2 subunit that have been associated with resistance include asparagine to serine at position 50 (HA2-N50S) and phenylalanine to leucine (B10760876) at position 110 (HA2-F110L). researchgate.netnih.gov While most resistant viruses show a significant increase in their 50% effective concentrations (EC50s) compared to wild-type virus, some viruses with specific mutations, such as HA2-N50S or HA2-F110L, may still exhibit some sensitivity to BMY-27709. researchgate.net

Mutations in the HA2 subunit that confer resistance to BMY-27709 can also affect the pH at which HA-mediated membrane fusion occurs. For instance, some mutations in HA2 have been shown to cause a change of 0.1 to 0.3 units in the pH which induces 50% hemolysis, an indicator of membrane fusion. researchgate.net

The following table summarizes some of the reported amino acid substitutions in HA associated with BMY-27709 resistance:

HA SubunitAmino Acid Position (H3 numbering)Wild-Type Amino AcidMutant Amino AcidEffect on BMY-27709 SensitivityReference
HA2110Phenylalanine (F)Serine (S)Resistance nih.govszabo-scandic.com
HA250Asparagine (N)Serine (S)Reduced Sensitivity (still significant sensitivity) researchgate.netnih.gov
HA2110Phenylalanine (F)Leucine (L)Reduced Sensitivity (still significant sensitivity) researchgate.netnih.gov
HA17Tyrosine (Y)Histidine (H)Reduced Sensitivity (still significant sensitivity) researchgate.net
HA119 (equivalent to 36 in another numbering)Isoleucine (I)Valine (V)Resistance nih.gov

Role of Specific Structural Moieties in BMY-27709 Activityresearchgate.net

BMY-27709 is described as having a salicylamide (B354443) scaffold and contains a substituted benzamide (B126) linked to a nitrogen-containing heterocyclic ring structure, such as a quinolizidine moiety. nih.govthno.orgnih.govnih.gov Studies investigating the structure-activity relationship (SAR) of BMY-27709 and its analogs have indicated that specific structural moieties are crucial for its inhibitory activity against influenza virus. nih.govresearchgate.netnih.gov

Subtle chemical modifications to BMY-27709 have been observed to inactivate its antiviral activity. researchgate.net Research suggests that specific chemical modifications on either the aromatic part (like the salicylamide) or the quinolizidine heterocycle can result in inactive compounds. researchgate.net This finding implies that both of these moieties are required for the activity of BMY-27709. researchgate.net While it is not definitively known if the inactivity of these analogs is solely due to a loss of binding to the HA protein, these results suggest that specific interactions mediated by these structural components are necessary for the inhibition of HA-mediated membrane fusion. nih.govresearchgate.net

Analogs of BMY-27709 with increased potency, such as BMS-199945 and BMS-201160, have been developed, and structural variations among these compounds have been explored to understand the key features contributing to activity. asm.org For example, BMS-201160 is structurally related to BMS-199945 with a photoactivatable azide (B81097) group replacing a methyl group on the salicylic (B10762653) acid moiety, and it retains significant activity. asm.org Structure-activity relationship studies on related series of compounds, such as thiobenzamide (B147508) influenza fusion inhibitors derived from a similar core structure, have also highlighted the importance of the disposition of specific functional groups, like the thioamide moiety, for potent inhibitory activity. nih.govresearchgate.net

The interaction of BMY-27709 with the N-terminal portion of HA2 and the rationalization of its selectivity for H1 and H2 subtypes over H3 have been supported by molecular modeling studies, which propose a binding site near the fusion peptide that can accommodate a single molecule of the inhibitor per HA trimer. asm.org

Compound Table

Compound NamePubChem CID
BMY-2770916760465 jinpanlab.com

Interactive Data Table Placeholder:

(Note: The following is a placeholder for an interactive data table that would dynamically display the data presented in the text, particularly the amino acid substitution table in section 2.3.1. In a live interactive format, users could potentially sort, filter, or search this data.)

Amino Acid Substitutions Associated with BMY-27709 Resistance

HA SubunitAmino Acid Position (H3 numbering)Wild-Type Amino AcidMutant Amino AcidEffect on BMY-27709 Sensitivity
HA2110Phenylalanine (F)Serine (S)Resistance
HA250Asparagine (N)Serine (S)Reduced Sensitivity (still significant sensitivity)
HA2110Phenylalanine (F)Leucine (L)Reduced Sensitivity (still significant sensitivity)
HA17Tyrosine (Y)Histidine (H)Reduced Sensitivity (still significant sensitivity)
HA119 (equivalent to 36 in another numbering)Isoleucine (I)Valine (V)Resistance

Preclinical in Vitro Methodologies in Bmy 27709 Evaluation

Viral Growth Inhibition Assays

Assays designed to measure the inhibition of viral replication are fundamental in characterizing the antiviral efficacy of a compound. These tests assess the ability of the compound to suppress the production of new infectious virus particles in cell culture over one or multiple cycles of replication.

Multicycle Replication Assays for Antiviral Potency

BMY-27709 was identified as a potent inhibitor of influenza virus growth in such assays. nih.gov It demonstrated significant activity against all tested strains of H1 and H2 subtypes of influenza A virus. nih.gov However, the compound was found to be inactive against H3 subtype viruses and the influenza B/Lee/40 virus, highlighting its subtype-specific inhibitory profile. nih.govmedchemexpress.com Research has established a 50% inhibitory concentration (IC50) for BMY-27709 against the A/WSN/33 (H1N1) virus strain, showcasing its efficacy in tissue culture. nih.govmedchemexpress.com The 50% effective concentration (EC50) for the inhibition of A/WSN/33 virus growth has also been reported. researchgate.net

Antiviral Potency of BMY-27709 in Multicycle Replication Assays
Influenza StrainAssay EndpointConcentration (µM)Reference
A/WSN/33 (H1N1)IC503-8 nih.govmedchemexpress.com
A/WSN/33 (H1N1)EC508-10 researchgate.net

Plaque Reduction Assays

The plaque reduction assay is a classic virological technique used to quantify the number of infectious virus particles, known as plaque-forming units (PFU), and to assess the antiviral activity of a compound. nih.govcreative-diagnostics.com In this method, a confluent monolayer of susceptible host cells is infected with the virus, which is then allowed to replicate and spread to adjacent cells. This localized viral infection and subsequent cell death result in the formation of a "plaque," or a clear zone, in the cell monolayer. nih.govcellbiolabs.com

When evaluating an antiviral agent, the assay measures the reduction in the number or size of plaques in the presence of the compound compared to an untreated control. creative-diagnostics.com This inhibition of plaque formation directly correlates with the compound's ability to interfere with the viral life cycle. While specific plaque reduction data for BMY-27709 is not extensively detailed in the cited literature, the potent IC50 values obtained from multicycle replication assays confirm its strong ability to inhibit the spread of infectious virus, which is the process visualized in a plaque reduction assay. nih.govmedchemexpress.com

Assays for Hemagglutinin Function Inhibition

BMY-27709's mechanism of action is targeted specifically at the influenza hemagglutinin (HA) protein. nih.govnih.gov A series of biophysical and immunological assays have been employed to demonstrate that the compound inhibits the membrane fusion function of HA, rather than its cell attachment function. nih.gov

Hemagglutination Inhibition Assays

The hemagglutination (HA) assay is based on the ability of the influenza virus HA protein to bind to sialic acid receptors present on the surface of red blood cells (RBCs), causing them to agglutinate and form a lattice structure. nih.gov The corresponding hemagglutination inhibition (HAI) assay measures the ability of antibodies or other agents to block this interaction, thereby preventing agglutination. nih.gov This assay is a standard method for evaluating compounds that interfere with viral attachment. nih.gov

BMY-27709's established mechanism involves the inhibition of the low-pH-induced conformational change of HA, which is necessary for membrane fusion—a step that occurs after the initial attachment of the virus to the host cell. nih.govnih.gov As the compound does not block the receptor-binding site of HA, it does not prevent the virus from agglutinating red blood cells. Therefore, BMY-27709 is inactive in a standard hemagglutination inhibition assay.

Hemolysis Inhibition Assays

The membrane fusion activity of the influenza HA protein can be modeled in vitro using a hemolysis assay. At a low pH, the HA protein on the viral envelope undergoes a conformational change that exposes a fusion peptide, enabling it to insert into the membrane of red blood cells and cause their lysis (hemolysis). nih.gov The inhibition of this process serves as a direct measure of a compound's ability to block the fusion function of HA. nih.gov

BMY-27709 has been shown to be a potent inhibitor of virus-induced red blood cell hemolysis, confirming that it blocks the membrane fusion function of hemagglutinin. nih.gov This assay provides a functional demonstration of the compound's mechanism of action. The 50% inhibitory concentration (IC50) for hemolysis inhibition has been determined for different viral strains, although these concentrations are noted to be higher than those required for inhibiting virus growth in cell culture. researchgate.net

Inhibition of HA-Mediated Hemolysis by BMY-27709
Influenza StrainAssay EndpointConcentration (µM)Reference
A/PR/8 (H1N1)IC5050-90 researchgate.net

Immunological Assays for HA Conformational State (e.g., ELISA)

To directly demonstrate that BMY-27709 stabilizes the pre-fusion state of the HA protein, immunological assays such as the Enzyme-Linked Immunosorbent Assay (ELISA) are used. These assays employ conformation-specific monoclonal antibodies that can distinguish between the native (neutral pH) and fusion-active (low pH) forms of HA. researchgate.net

In this assay format, purified influenza virus is bound to an ELISA plate. The virus is then exposed to a low-pH buffer in the presence or absence of BMY-27709. The conformational state of the HA protein is subsequently probed using specific antibodies. For instance, the Y8 monoclonal antibody recognizes the acid-induced form of HA, while the H28 antibody binds to all forms of the protein. researchgate.net Studies using this method have shown that BMY-27709 effectively inhibits the low-pH-triggered conformational change of HA, as evidenced by a reduction in the binding of the Y8 antibody. researchgate.net This provides direct evidence that BMY-27709's mechanism of action is to prevent the HA trimer from undergoing the necessary structural rearrangement required for membrane fusion. researchgate.net

Inhibition of HA Conformational Change by BMY-27709
Influenza StrainAssay TypeAssay EndpointConcentration (µM)Reference
A/PR/8 (H1N1)ELISAIC50~220 researchgate.net
A/WSN/33 (H1N1)Trypsin SusceptibilityIC5080-100 researchgate.net

Proteolytic Susceptibility Assays (e.g., Trypsin Digestion)

Proteolytic susceptibility assays, particularly using trypsin digestion, have been instrumental in elucidating the mechanism of action of BMY-27709. These assays are based on the principle that the influenza hemagglutinin (HA) protein undergoes a conformational change at a low pH, which renders it susceptible to cleavage by proteases like trypsin. Inhibitors that stabilize the pre-fusion conformation of HA can protect it from digestion.

In studies evaluating BMY-27709, CV-1 cells were infected with the influenza A/WSN/33 virus. researchgate.net Lysates from these cells containing the HA protein were then incubated with varying concentrations of BMY-27709 before the pH was lowered to 5.0. After neutralization, the samples were subjected to trypsin digestion. The results demonstrated that BMY-27709 protected the HA protein from trypsin digestion in a concentration-dependent manner. researchgate.net At a concentration of 740 µM, BMY-27709 provided complete protection, whereas at 7.4 µM, no protection was observed. researchgate.net The 50% inhibitory concentration (IC50) of BMY-27709 in this tryptic digestion assay was determined to be approximately 80 to 100 µM. researchgate.net

Further experiments using purified bromelain-cleaved hemagglutinin (BHA) from the A/PR/8/34 virus confirmed these findings. In a trypsin protection assay, BMY-27709 exhibited a 50% protection concentration of 55 µM. researchgate.net This assay was also used to compare the potency of BMY-27709 with its more active analogs. researchgate.net

Table 1: Inhibition of HA Tryptic Digestion by BMY-27709 and Analogs researchgate.net
CompoundIC₅₀ in Trypsin Protection Assay (µM)
BMY-2770955
BMS-1999451
BMS-2011602

Cell-Based Models for Studying Viral Fusion

The evaluation of BMY-27709's effect on viral fusion has relied on various cell-based models. A primary method involves multicycle replication assays, which assess the inhibitor's ability to prevent virus spread over several rounds of infection in cell culture. For BMY-27709, these assays determined an IC50 of 3-8 µM for the A/WSN/33 influenza virus. nih.gov

A key cell-based model used to directly measure the inhibition of membrane fusion is the virus-induced red blood cell (RBC) hemolysis assay. This assay leverages the fact that influenza virus can fuse with red blood cell membranes at a low pH, causing them to lyse (hemolysis). BMY-27709 was shown to effectively inhibit this process, indicating that it blocks the membrane fusion function of hemagglutinin. nih.gov

The selection of cell lines is critical for these assays. Madin-Darby canine kidney (MDCK) cells are a standard and widely used cell line for the propagation of influenza A virus, including the A/WSN/33 strain, and for performing plaque assays to determine viral titers. nih.govmdpi.comresearchgate.netcorning.com Other cell lines such as the African green monkey kidney cell line (CV-1) and human embryonic kidney 293T cells have also been employed in research involving BMY-27709 and influenza virus. researchgate.netnih.govnih.gov

Table 2: Cell-Based Models Used in BMY-27709 Evaluation
Cell Line/ModelApplicationReference
MDCK (Madin-Darby Canine Kidney)Virus propagation, plaque assays, multicycle replication assays nih.govmdpi.comresearchgate.netcorning.com
CV-1 (African Green Monkey Kidney)Trypsin susceptibility assays researchgate.net
293T (Human Embryonic Kidney)Virus generation via reverse genetics nih.govnih.gov
Red Blood Cells (RBCs)Hemolysis inhibition assay to measure fusion nih.gov

Structure Activity Relationship Sar Studies and Analogue Development of Bmy 27709

Investigation of Salicylamide (B354443) and Thiobenzamide (B147508) Derivatives

The core structure of BMY-27709 features a salicylamide moiety, which has been a primary target for chemical modification to explore its impact on antiviral activity. Researchers have systematically investigated the effects of substituting various functional groups on the salicylamide ring. These studies have revealed that the nature and position of these substituents play a crucial role in the compound's ability to inhibit viral fusion.

In addition to salicylamide derivatives, thiobenzamide analogues of BMY-27709 have also been synthesized and evaluated. The replacement of the amide oxygen with a sulfur atom to form a thioamide has been shown to significantly influence the compound's biological activity. These investigations have provided valuable insights into the electronic and steric requirements for optimal interaction with the viral target.

A study focusing on thiobenzamide derivatives highlighted the importance of the axial disposition of the thioamide moiety for potent influenza inhibitory activity. researchgate.net The research profiled a series of thiobenzamide fusion inhibitors derived from 1,3,3-trimethyl-5-hydroxy-cyclohexylmethylamine, a structure related to the core of BMY-27709. researchgate.net

Table 1: Structure-Activity Relationship of BMY-27709 Analogues

Compound ID Core Moiety Substituent Antiviral Activity (EC50 in µg/mL)
BMY-27709Salicylamide-Reference
Analogue 1Thiobenzamide3-Chloro0.02-0.14
Analogue 2Salicylamide2-MethylPotent (EC50 = 90 ng/mL for decahydroquinoline (B1201275) analogue 6f)

Note: The data in this table is illustrative and compiled from various research findings to demonstrate the impact of chemical modifications on the antiviral activity of BMY-27709 derivatives.

Application of Parallel Synthesis Methodologies in Derivative Discovery

To expedite the discovery of novel and potent BMY-27709 derivatives, parallel synthesis methodologies have been employed. nih.gov This high-throughput approach allows for the rapid generation of a large library of analogues by systematically varying different parts of the molecule. By using a common scaffold and a diverse set of building blocks, researchers can efficiently explore a wide chemical space and identify compounds with improved activity.

The application of parallel synthesis has been instrumental in exploring the SAR of BMY-27709. nih.gov This strategy led to the discovery of potent influenza inhibitory activity in a series of aromatic amides and thioamides derived from 1,3,3-trimethyl-5-hydroxycyclohexylmethylamine. nih.gov The resulting compound libraries are then screened for their antiviral activity, and the data from these screens are used to build comprehensive SAR models. This iterative process of synthesis, screening, and analysis accelerates the identification of lead candidates with enhanced therapeutic potential.

Exploration of Quinolizidine (B1214090) and Decahydroquinoline Heterocycles

One such exploration involved the investigation of decahydroquinoline derivatives. nih.gov Structural variation of the quinolizidine heterocycle of BMY-27709 was examined through several topological dissections to illuminate the critical features of the ring system. nih.gov This led to the identification of a series of synthetically more accessible decahydroquinolines that retained the essential structural elements for antiviral activity. nih.gov The 2-methyl-cis-decahydroquinoline 6f was identified as a particularly potent influenza inhibitor. nih.gov These studies have demonstrated that while the quinolizidine ring is important, other heterocyclic scaffolds can also confer significant antiviral activity, opening up new avenues for analogue design.

Computational Chemistry Approaches in Ligand Design

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the molecular interactions between a ligand and its target. In the context of BMY-27709, computational approaches have been utilized to guide the design of novel analogues with improved binding affinity and specificity.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For BMY-27709, which is known to inhibit the hemagglutinin (HA) protein of the influenza virus, molecular docking studies can elucidate the specific binding site and the key interactions that stabilize the ligand-protein complex. researchgate.net

By docking BMY-27709 and its analogues into the crystal structure of influenza HA, researchers can visualize how different functional groups contribute to binding. These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are essential for inhibitory activity. The insights gained from molecular docking can then be used to rationally design new derivatives with modifications that are predicted to enhance these interactions, leading to increased potency. For instance, in-silico approaches, including molecular docking, have been used to identify inhibitors that can bind and disrupt the endonuclease activity of viral RNA-dependent RNA polymerase. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study its behavior over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the flexibility of both the ligand and the protein, as well as the stability of their interactions.

For BMY-27709, MD simulations can be used to assess the stability of the docked poses and to identify any conformational changes that may occur upon ligand binding. nih.gov These simulations can also be used to calculate the binding free energy, which provides a more accurate prediction of the ligand's affinity for the target. By understanding the dynamic behavior of the BMY-27709-HA complex, medicinal chemists can design analogues that are not only potent but also have favorable pharmacokinetic and pharmacodynamic properties. Molecular simulations have shown stable binding of ligands to the active site of viral polymerases, with constant contact with key residues. nih.gov

Conceptual Frameworks for Antiviral Drug Discovery Based on Bmy 27709 Insights

BMY-27709 as a Lead Compound for Novel Influenza Fusion Inhibitors

BMY-27709 emerged from research as a notable inhibitor of influenza A virus, specifically targeting the function of the hemagglutinin (HA) protein. nih.govnih.gov This compound demonstrated activity against H1 and H2 subtypes of influenza A by preventing the critical membrane fusion step required for viral entry into host cells. nih.govnih.gov Its mechanism involves binding to the HA protein and stabilizing its pre-fusion state, thereby repressing the low-pH-induced conformational change that is essential for the fusion of viral and endosomal membranes. nih.govresearchgate.net

The characterization of BMY-27709, with a reported IC50 of 3-8 µM for the A/WSN/33 virus, established it as a valuable lead compound. nih.govmedchemexpress.com Its specific action on HA confirmed that this viral surface glycoprotein (B1211001) is a viable target for small molecule inhibitors. nih.gov The understanding of its interaction with HA has served as a foundation for structure-activity relationship (SAR) studies aimed at developing more potent and broader-spectrum inhibitors. nih.gov These efforts have led to the discovery of new series of aromatic amides and thioamides with enhanced influenza inhibitory activity, illustrating the role of BMY-27709 as a scaffold for medicinal chemistry exploration. nih.govresearchgate.net The insights gained from BMY-27709 have directly influenced the design of other HA fusion inhibitors, contributing to a growing class of antiviral candidates. researchgate.net

FeatureDescription
Target Hemagglutinin (HA) protein of Influenza A virus. nih.govnih.gov
Mechanism of Action Inhibits HA-mediated membrane fusion by preventing the low-pH-induced conformational change of HA. nih.govresearchgate.net
Spectrum of Activity Active against H1 and H2 subtypes; inactive against H3 subtypes and Influenza B virus. nih.govmedchemexpress.com
Potency (IC50) 3-8 µM against A/WSN/33 virus growth. nih.govmedchemexpress.com

Strategies for Broad-Spectrum Antiviral Development

While BMY-27709 itself has a limited spectrum of activity, the principles learned from its mechanism of action inform strategies for developing broad-spectrum antiviral drugs. nih.govmedchemexpress.com The challenge with influenza is its high mutation rate, particularly in the globular head of the hemagglutinin protein, which is the primary target for neutralizing antibodies from vaccines. harvard.edu BMY-27709 targets the HA2 subunit, a component of the more conserved stem region of the HA protein. nih.govnih.gov This region is critical for the fusion mechanism and is more conserved across different influenza A subtypes compared to the head region. nih.gov

Targeting such conserved regions is a key strategy for achieving broad-spectrum activity. nih.govnih.gov The development of antivirals that bind to these less variable sites can potentially overcome the limitations of subtype-specific inhibitors and provide therapeutic options against a wider range of influenza strains, including newly emerging ones. nih.gov This approach, exemplified by the study of HA stem-binding compounds, aims to create drugs with a higher barrier to resistance. nih.gov Therefore, the lessons from BMY-27709 encourage a focus on conserved viral machinery, a principle that is being applied to the development of next-generation influenza therapeutics and antivirals for other viruses. nih.gov

Addressing Viral Resistance through Rational Drug Design

The emergence of viral resistance is a major obstacle in antiviral therapy. nih.gov Studies on BMY-27709 have provided a clear example of how resistance can develop and how this knowledge can be used in rational drug design. nih.gov Resistance to BMY-27709 was traced to a single amino acid substitution—a change from phenylalanine to serine at position 110 of the HA2 subunit. nih.gov This specific mutation within the drug's binding pocket highlights the precise nature of the drug-target interaction and the virus's ability to evolve and evade inhibition. nih.gov

This detailed understanding of the resistance mechanism is invaluable for rational drug design. umassmed.eduresearchgate.net Knowing the specific amino acid changes that confer resistance allows medicinal chemists to design new analogs that can either accommodate such mutations or form interactions with more highly conserved residues within the binding pocket that are essential for protein function and thus less likely to mutate. nih.gov By analyzing the crystal structures of HA in complex with inhibitors and understanding the structural basis of resistance, researchers can proactively design next-generation inhibitors that are less susceptible to resistance, a core principle of modern drug discovery. nih.gov

Research FindingImplication for Rational Drug Design
Resistance is conferred by a single amino acid change (Phe → Ser at HA2 position 110). nih.govDesign new compounds that are less sensitive to this specific mutation.
The binding pocket is located in a conserved region of the HA2 subunit. nih.govFocus on maximizing interactions with conserved residues within the pocket to create a higher barrier to resistance.
Inactive analogs can compete with BMY-27709 for binding. nih.govSpecific chemical interactions, not just binding occupancy, are crucial for inhibitory activity and should be optimized.

Future Directions in Hemagglutinin-Targeted Therapeutics

The foundational research on BMY-27709 and similar compounds has paved the way for more advanced and diverse strategies targeting influenza hemagglutinin. The future of HA-targeted therapeutics is moving towards achieving broader efficacy and overcoming resistance. researchgate.netexplorationpub.com One of the most promising avenues is the continued development of small molecules that, like BMY-27709, target the conserved HA stem region to inhibit fusion, with a focus on improving potency and expanding the activity spectrum to include more influenza subtypes. nih.gov

Beyond small molecules, other therapeutic modalities are being explored. These include neutralizing monoclonal antibodies that recognize conserved epitopes on the HA stem, such as VIS410 and MEDI8852, and peptide-based inhibitors designed to interfere with the fusion process. researchgate.net The increasing availability of high-resolution crystal structures of HA, including complexes with various inhibitors, is facilitating more sophisticated structure-based drug design and computational screening efforts. nih.govexplorationpub.com These approaches are expected to yield novel antiviral candidates with improved characteristics. As our understanding of the molecular intricacies of viral entry deepens, HA will remain a high-priority target for the development of innovative therapies to combat both seasonal and pandemic influenza. researchgate.netexplorationpub.com

Q & A

Q. What is the molecular mechanism by which BMY-27709 inhibits influenza A virus entry?

BMY-27709 specifically targets the hemagglutinin (HA) protein of H1 and H2 subtype influenza A viruses, inhibiting the low-pH-induced conformational change required for HA-mediated membrane fusion. This prevents viral entry into host cells. Key evidence includes IC50 values of 3–8 µM in multicycle replication assays and resistance mapping to HA2 subunit mutations (e.g., F110S) via reverse genetics .

Methodological Insight : To validate this mechanism, researchers can:

  • Use in vitro hemolysis inhibition assays to measure fusion blockage.
  • Employ reverse genetics to introduce HA2 mutations (e.g., F110S) and test resistance phenotypes.
  • Monitor conformational changes in HA using techniques like circular dichroism or cryo-EM under low-pH conditions.

Q. How does BMY-27709 exhibit subtype specificity for H1 and H2 influenza viruses?

BMY-27709’s inactivity against H3 subtypes and influenza B viruses suggests structural differences in HA’s N-terminal domain of the HA2 subunit. Resistance studies identified mutations in this region (e.g., F110S in HA2), indicating that binding specificity depends on conserved residues in H1/H2 HA2 .

Methodological Insight : To explore subtype specificity:

  • Compare HA2 sequences across subtypes to identify conserved motifs.
  • Use chimeric HA proteins in pseudotyped virus assays to test binding affinity.
  • Perform structural modeling (e.g., molecular docking) to predict interaction sites.

Q. What experimental approaches are used to determine BMY-27709’s inhibitory concentration (IC50)?

IC50 values (3–8 µM) were derived from multicycle viral replication assays in MDCK cells, quantifying viral titers via plaque reduction or RT-PCR. Parallel cytotoxicity assays ensured compound specificity .

Methodological Insight : Standardize potency measurements by:

  • Replicating assays under consistent pH and temperature conditions.
  • Validating results with orthogonal methods (e.g., ELISA for HA expression).
  • Addressing discrepancies (e.g., conflicting EC50 values in mM vs. µM) by verifying unit conversions and assay parameters .

Advanced Research Questions

Q. How do resistance mutations in HA2 (e.g., F110S) alter BMY-27709’s efficacy?

The F110S mutation in HA2 disrupts BMY-27709 binding, likely by altering hydrophobic interactions or steric hindrance in the N-terminal domain. Resistant viruses retain fitness, suggesting compensatory structural adjustments in HA .

Methodological Insight : To study resistance mechanisms:

  • Use cryo-EM or X-ray crystallography to compare HA structures in wild-type vs. mutant strains.
  • Perform competitive binding assays with inactive analogs to confirm target specificity .
  • Assess viral fitness via growth kinetics in in vitro and in vivo models.

Q. Can BMY-27709 be synergized with other HA-targeting inhibitors to overcome resistance?

Combination therapies with inhibitors targeting distinct HA domains (e.g., fusion peptides or receptor-binding sites) may reduce resistance risk. For example, BMY-27709’s N-terminal binding could complement compounds like Stachyflin or Arbidol .

Methodological Insight : Design synergy studies by:

  • Calculating combination indices (e.g., Chou-Talalay method) in viral replication assays.
  • Screening HA inhibitors with non-overlapping resistance profiles.
  • Validating synergism in animal models (e.g., ferrets) infected with resistant strains.

Q. How do contradictory potency values (e.g., µM vs. mM) in BMY-27709 studies arise, and how can they be resolved?

Discrepancies may stem from assay variability (e.g., cell type, pH conditions) or unit misinterpretation (e.g., µM vs. mM). cites an EC50 of 6–8 mM, while reports IC50 in µM .

Methodological Insight : To resolve contradictions:

  • Replicate assays using standardized protocols (e.g., A/WSN/33 virus in MDCK cells).
  • Cross-validate with independent labs or public datasets.
  • Re-analyze original data for potential calculation errors.

Q. What structural insights into HA-BMY-27709 interactions inform rational drug design?

BMY-27709 binds near the HA2 N-terminal, stabilizing the pre-fusion conformation. Computational modeling and resistance mutation mapping (e.g., F110S) suggest a hydrophobic pocket critical for inhibition .

Methodological Insight : To optimize derivatives:

  • Perform fragment-based drug design using HA2 co-crystal structures.
  • Test analogs for improved binding affinity via surface plasmon resonance (SPR).
  • Evaluate pharmacokinetics in ex vivo human airway epithelial cultures.

Data Analysis & Experimental Design

Q. How should researchers analyze contradictory findings in BMY-27709’s subtype specificity or potency?

Apply contradiction analysis frameworks:

  • Identify the "principal contradiction" (e.g., assay variability vs. true subtype differences) .
  • Use statistical meta-analysis to reconcile IC50/EC50 discrepancies.
  • Conduct robustness checks (e.g., testing historical virus strains) .

Q. What criteria define a well-designed study on BMY-27709’s antiviral mechanisms?

  • Precision : Use isogenic viral strains (wild-type vs. HA2 mutants) .
  • Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail and data sharing .
  • Relevance : Link findings to broader HA-targeting drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brl 20627
Reactant of Route 2
Brl 20627

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.